molecular formula C16H11F4NO B5707377 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide CAS No. 6153-43-1

3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide

Cat. No. B5707377
CAS RN: 6153-43-1
M. Wt: 309.26 g/mol
InChI Key: AGDBNGDNWYBRAK-RMKNXTFCSA-N
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Description

3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide, also known as TFAA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of acrylamides and has a molecular weight of 345.3 g/mol.

Scientific Research Applications

3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been used in various scientific research applications such as drug discovery, medicinal chemistry, and material science. In drug discovery, 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been found to inhibit the activity of certain enzymes and receptors, making it a potential candidate for the development of new drugs. In medicinal chemistry, 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been used as a building block for the synthesis of various compounds with potential therapeutic applications. In material science, 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been used as a monomer for the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors by binding to them. 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has also been found to inhibit the activity of the histamine H3 receptor, a receptor involved in the regulation of histamine release.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide inhibits the activity of acetylcholinesterase with an IC50 value of 1.5 μM. 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has also been found to inhibit the activity of the histamine H3 receptor with an IC50 value of 0.6 μM. In vivo studies have shown that 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has anxiolytic and antinociceptive effects.

Advantages and Limitations for Lab Experiments

3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in various applications. 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has also been found to be stable under various conditions, making it suitable for long-term storage. However, 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has some limitations for lab experiments. It has a low solubility in water, which limits its use in aqueous systems. 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide also has a high melting point, which makes it difficult to handle in some experiments.

Future Directions

There are several future directions for the use of 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide in scientific research. 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide can be used as a building block for the synthesis of new compounds with potential therapeutic applications. 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide can also be used in the synthesis of new polymers with unique properties. The mechanism of action of 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide can be further studied to identify new targets for drug discovery. The use of 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide in the development of new materials for various applications can also be explored.

Synthesis Methods

3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide can be synthesized through a simple one-pot reaction by reacting 4-fluoroaniline and 3-(trifluoromethyl)benzaldehyde with acryloyl chloride in the presence of a base. The reaction yields a white crystalline solid that can be purified by recrystallization.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4NO/c17-13-7-4-11(5-8-13)6-9-15(22)21-14-3-1-2-12(10-14)16(18,19)20/h1-10H,(H,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDBNGDNWYBRAK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358037
Record name ST50078673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

CAS RN

6153-43-1
Record name ST50078673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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